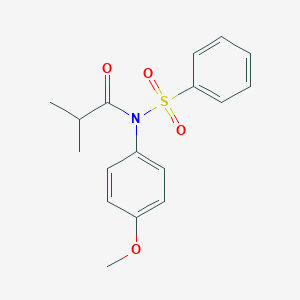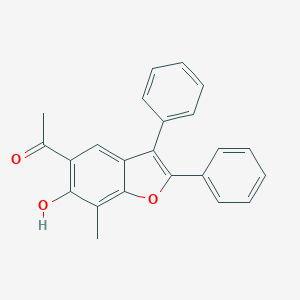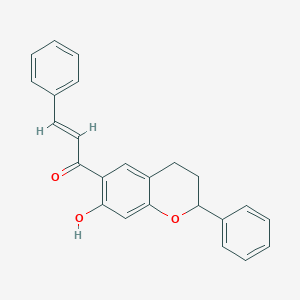
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is still being studied, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, this compound has been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit tumor growth, and prevent viral replication. This compound has also been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in agriculture. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be produced in high yields and purity. This compound also has a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are still being studied. In addition, this compound may not be suitable for all types of experiments, and further research is needed to determine its optimal use.
将来の方向性
There are several future directions for research on N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of new synthesis methods to produce this compound in a more efficient and sustainable manner. Another area of focus is the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, this compound's potential use in agriculture and environmental science should be further explored to determine its efficacy in these fields.
合成法
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through various methods, including the reaction of N-isobutyrylbenzenesulfonamide with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of N-(4-methoxyphenyl)benzenesulfonamide with isobutyryl chloride in the presence of a base. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agriculture, this compound has been explored for its herbicidal and insecticidal properties. In environmental science, this compound has been investigated for its potential use in water treatment and pollution control.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)17(19)18(14-9-11-15(22-3)12-10-14)23(20,21)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChIキー |
AXUYGSKADBJXOC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)

